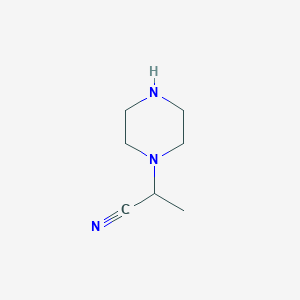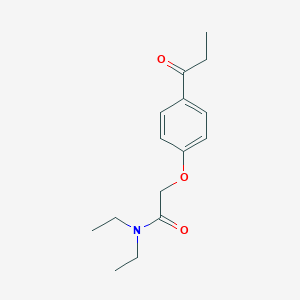![molecular formula C16H23N3O B256392 N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant anticancer, antifungal, and antiviral activities. In addition, it has also been investigated for its potential use as a fluorescent probe for imaging of cancer cells.
Mecanismo De Acción
The mechanism of action of N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of various fungi and viruses by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has also been reported to inhibit the growth of various fungi and viruses. However, further studies are required to investigate the exact biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide in lab experiments is its potent anticancer, antifungal, and antiviral activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide. One of the directions is to investigate the exact mechanism of action of the compound. Another direction is to explore its potential use in combination with other anticancer, antifungal, and antiviral agents. Additionally, further studies are required to investigate the pharmacokinetics and toxicity of the compound in vivo. Finally, the development of more potent and selective derivatives of N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide is also a promising future direction.
Métodos De Síntesis
The synthesis of N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide involves the condensation reaction of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product is confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Propiedades
Nombre del producto |
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide |
|---|---|
Fórmula molecular |
C16H23N3O |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H23N3O/c1-12(2)9-11-19-15-7-5-4-6-14(15)18-16(19)8-10-17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
Clave InChI |
RANYYMWNJIFSOW-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B256319.png)

![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)
![2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate](/img/structure/B256326.png)
![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B256328.png)
![3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)






![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)